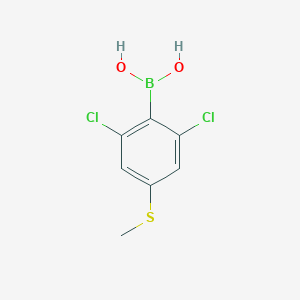

2,6-Dichloro-4-(methylthio)phenylboronic acid

Description

Properties

IUPAC Name |

(2,6-dichloro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGAXEXVYJFLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)SC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(methylthio)phenylboronic acid typically involves the borylation of 2,6-dichloro-4-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Chemical Reactions Analysis

Chemical Reactions of 2,6-Dichloro-4-(methylthio)phenylboronic acid

This compound is an organoboron compound with the molecular formula

and a molecular weight of 236.91 g/mol. It features a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions and a methylthio group at the 4 position. This boronic acid is a crucial intermediate in organic chemistry, widely used in synthesizing pharmaceuticals, agrochemicals, and materials.

Suzuki-Miyaura Coupling

The primary reaction of this compound is the Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst to couple the boronic acid with an aryl halide or vinyl halide.

Mechanism of Action:

-

Oxidative Addition: The palladium catalyst, typically Pd(0), undergoes oxidative addition with the aryl halide .

-

Transmetalation: The this compound transfers its aryl group to the palladium complex .

-

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated .

Reaction Conditions:

-

The synthesis of this compound typically involves the borylation of 2,6-dichloro-4-(methylthio)phenyl halides.

-

A common method employs palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.

-

Continuous flow reactors can optimize the process for industrial production, allowing better control over reaction conditions and improved yields.

Scientific Research Applications

Applications in Organic Synthesis

The primary application of 2,6-Dichloro-4-(methylthio)phenylboronic acid lies in its role as a building block for organic synthesis:

- Suzuki-Miyaura Coupling : This compound is extensively used in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It facilitates the coupling of aryl halides with aryl or vinyl boronic acids to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

- Synthesis of Complex Molecules : It serves as an intermediate in synthesizing various biologically active molecules, including kinase inhibitors and other therapeutic agents. The unique substituents on the phenyl ring impart distinct electronic properties that can be exploited to modify the reactivity and selectivity of the synthesized compounds .

Medicinal Chemistry Applications

Recent studies have highlighted the potential medicinal applications of boronic acids, including this compound:

- Anticancer Activity : Boronic acids have been investigated for their anticancer properties. The incorporation of boronic acid moieties into drug candidates can enhance their selectivity and efficacy against cancer cells. For instance, modifications using this compound have shown promising results in developing selective inhibitors for cancer-related kinases .

- Antibacterial and Antiviral Properties : Research has indicated that derivatives of boronic acids exhibit antibacterial and antiviral activities. The introduction of this compound into drug design may improve the pharmacokinetic profiles of existing antibiotics and antivirals .

Industrial Applications

In addition to its use in research and medicine, this compound finds applications in various industrial processes:

- Material Science : It is utilized in producing advanced materials such as polymers and electronic components due to its unique reactivity profile. The ability to form stable bonds with various substrates makes it valuable in developing high-performance materials .

- Sensor Development : Boronic acids are also being explored for their potential use in sensor technology. Their ability to interact with diols allows for the development of sensors capable of detecting specific biomolecules, which can be instrumental in medical diagnostics .

Case Studies

- Development of Kinase Inhibitors : A study demonstrated that incorporating this compound into a lead compound significantly increased its potency against specific cancer cell lines. The modified compound showed improved selectivity for target kinases while reducing off-target effects .

- Sensor Technology : Research highlighted the use of this boronic acid derivative in developing a glucose sensor that operates based on the binding affinity between boron and diols. The sensor demonstrated high sensitivity and specificity for glucose detection, showcasing its potential application in diabetes management .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or styrene product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares 2,6-Dichloro-4-(methylthio)phenylboronic acid with structurally similar boronic acids:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Chloro and fluoro groups at the 2,6-positions enhance electrophilicity, making the boronic acid more reactive in Suzuki-Miyaura reactions compared to methoxy- or methyl-substituted analogs . For example, phenylboronic acid (unsubstituted) reacts completely in coupling reactions, while m-hydroxyphenylboronic acid shows incomplete conversion due to reduced reactivity .

Physical Properties and Solubility

- Melting Points : Methylthio-substituted boronic acids (e.g., 2-(methylthio)phenylboronic acid) exhibit moderate melting points (77–83°C), while fluoro analogs may have lower melting points due to reduced molecular symmetry .

- Solubility : The methylthio group improves solubility in organic solvents compared to hydroxyl or carboxylated boronic acids, facilitating use in hydrophobic systems like lipid bilayers .

Research Findings and Key Studies

- Ionophoric Activity: A 2014 study demonstrated that boronic acid-cholate conjugates with methylthio groups transport cations across lipid bilayers when activated by fructose. The 4-methylthio substituent likely facilitates dimerization via sulfur-sulfur interactions, creating hydrophilic cavities .

- Reactivity Trends : Substituted phenylboronic acids with EWGs (Cl, F) show higher conversion rates in cross-coupling reactions compared to electron-donating groups (OMe, Me). For instance, 2,6-dichloro-substituted derivatives achieve >80% yield in biphenyl synthesis under optimized conditions .

Biological Activity

2,6-Dichloro-4-(methylthio)phenylboronic acid is an organoboron compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity and mechanisms of action of this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H8BCl2OS

- CAS Number : [Not specified in the sources]

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The boronic acid moiety can interact with serine residues in the active sites of serine proteases, leading to the formation of stable enzyme-inhibitor complexes. This interaction can effectively inhibit enzyme activity, which is a target for various therapeutic applications.

- Covalent Bond Formation : The ability to form covalent bonds with nucleophiles allows this compound to selectively inhibit specific enzymes, making it a valuable tool in drug development.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that related boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, compounds with similar structures have shown IC50 values indicating potent antiproliferative effects against human breast cancer (MCF-7) and colon cancer (HCT116) cells .

Case Studies

- Inhibition of Proteases : In a study examining the inhibitory effects of boronic acids on proteolytic enzymes, this compound was found to inhibit serine proteases effectively. The study reported significant reductions in enzyme activity at low micromolar concentrations .

- Antimicrobial Activity : Research has suggested that certain derivatives of phenylboronic acids exhibit antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results .

Table 1: Biological Activity Summary

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SARs) in understanding the biological activity of boronic acids:

- Substituent Effects : The presence of electron-donating groups such as methylthio enhances the reactivity towards nucleophiles and improves binding affinity towards target enzymes .

- Selectivity for Enzymes : Variations in the substitution pattern on the phenyl ring significantly affect the selectivity and potency against different proteases and cancer cell lines .

Q & A

Q. What protocols assess the compound’s toxicity in biological systems?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT) on mammalian cell lines. Evaluate acute toxicity in D. melanio or zebrafish embryos. For environmental impact, follow OECD guidelines for biodegradation and bioaccumulation testing .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.